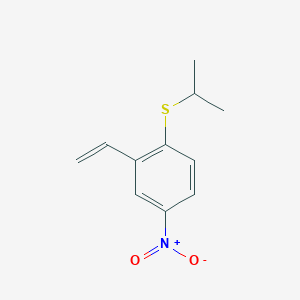

Isopropyl(4-nitro-2-vinylphenyl)sulfane

Description

Isopropyl(4-nitro-2-vinylphenyl)sulfane is a sulfane sulfur-containing compound characterized by a divalent sulfur atom bonded to an isopropyl group and a substituted aromatic ring. The aromatic moiety features a nitro group at the para-position and a vinyl group at the ortho-position. Sulfane sulfur compounds, including persulfides (RSSH), polysulfides (RSSnR), and thiosulfate, are known for their high reactivity, redox-modulating properties, and roles in biological systems such as antioxidant defense and hydrogen sulfide (H2S) metabolism .

Properties

Molecular Formula |

C11H13NO2S |

|---|---|

Molecular Weight |

223.29 g/mol |

IUPAC Name |

2-ethenyl-4-nitro-1-propan-2-ylsulfanylbenzene |

InChI |

InChI=1S/C11H13NO2S/c1-4-9-7-10(12(13)14)5-6-11(9)15-8(2)3/h4-8H,1H2,2-3H3 |

InChI Key |

IHEIRVZLEKMFET-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Comparisons

A comparison of structural analogs highlights key differences in substituents and their implications:

- Key Observations :

- The vinyl group in this compound may facilitate polymerization or conjugation-based stabilization, distinguishing it from simpler nitro- or chloro-substituted analogs .

- Unlike thiosulfate, organic sulfanes like this compound are more effective in sulfhydration (post-translational modification via persulfide formation) due to labile sulfur .

Research Findings and Challenges

- Synthesis and Stability :

Synthesis of vinyl-substituted sulfanes often involves transition-metal catalysis or radical-based methods, as seen in trifluoropropenyl analogs . Stability concerns (e.g., sulfur lability) may necessitate inert storage conditions . - Biological Relevance :

Sulfane sulfur compounds mitigate oxidative stress in cocaine-treated models, but chronic exposure reduces plasma levels . The nitro-vinyl derivative’s efficacy in such contexts remains unexplored. - Regulatory and Safety Profile: Chlorinated analogs like (2,4-Dichlorophenyl)(isopropyl)sulfane are discontinued, possibly due to toxicity or instability .

Data Tables

Table 1: Comparative Properties of Sulfane Sulfur Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.